Methyl2-(thiolan-3-ylidene)acetate
Description
Methyl 2-(thiolan-3-ylidene)acetate is a sulfur-containing heterocyclic compound characterized by a thiolan (tetrahydrothiophene) ring fused with an ylidene-acetate moiety. These compounds are typically synthesized via modifications of the Wittig reaction or nucleophilic substitutions, as seen in related 3-ylideneoxindoles . The thiolan ring confers unique electronic and steric properties, making such derivatives valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C7H10O2S |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
methyl (2E)-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O2S/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+ |
InChI Key |
PHRYGOHHTIJDEC-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCSC1 |
Canonical SMILES |
COC(=O)C=C1CCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(thiolan-3-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for Methyl 2-(thiolan-3-ylidene)acetate are not well-documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted esters.
Scientific Research Applications
Methyl 2-(thiolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(thiolan-3-ylidene)acetate exerts its effects involves interactions with various molecular targets and pathways. The presence of the thiolane ring and the ester group allows the compound to participate in a range of chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Methyl 2-(thiolan-3-ylidene)acetate with key analogues, based on molecular structure, synthesis, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
